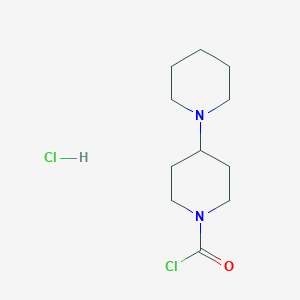

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXXNCHZAMNCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469837 | |

| Record name | 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143254-82-4 | |

| Record name | 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-Bipiperidine-1'-carbonylchloridehydrochloride(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a key bifunctional molecule widely utilized as a pivotal intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its structure, incorporating a reactive acyl chloride moiety and a piperidinopiperidine core, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below. It is important to note that the reported melting point varies significantly across different sources, which may be attributed to differences in purity or measurement conditions. One source indicates a melting point range of 180-185°C, while another reports a higher range of 240-260°C.[1][3] Some commercial suppliers do not provide a specific melting point.[2] This discrepancy underscores the importance of analytical characterization of the material before use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [2] |

| Molecular Weight | 267.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 180-185°C or 240-260°C (decomposition) | [1][3] |

| Boiling Point | 344.5 °C at 760 mmHg (calculated) | [2] |

| Solubility | Soluble in water and organic solvents, including methanol. | [1][3] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [2] |

Spectral Data:

While comprehensive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited in the provided search results, commercial suppliers typically provide this information upon request.[4][5] A computed vapor phase IR spectrum is available and can be used for preliminary identification.[6] Researchers should obtain and interpret the full spectral data to confirm the identity and purity of the compound before use in any synthetic protocol.

Synthesis

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. A common and safer alternative to the use of highly toxic phosgene or its dimer is a multi-step process starting from 4-piperidinopiperidine. This process is designed to be highly safe and operable, yielding the final product in high yield.

A patented method involves the following key steps:

-

Silylation: 4-Piperidinopiperidine is reacted with a trialkylsilyl halide (e.g., trimethylsilyl chloride) to protect the secondary amine and form a 4-piperidinopiperidinyl trialkylsilyl intermediate.

-

Carboxylation: The silylated intermediate is then reacted with carbon dioxide gas to form a trialkylsilyl carbamate derivative.

-

Chlorination: The carbamate derivative is subsequently treated with a chlorinating agent, such as thionyl chloride, to yield this compound.

This synthetic approach avoids the use of highly toxic reagents and allows for a more controlled and scalable production process.

Figure 1: A simplified schematic of a common synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The general mechanism for the reaction of an acyl chloride with a nucleophile is a two-step addition-elimination process:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Figure 2: Generalized mechanism of nucleophilic acyl substitution on an acyl chloride.

This reactivity profile allows this compound to react with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the corresponding carboxylic acid (though in this case, it would likely be unstable and decarboxylate).

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the potent anticancer drug, Irinotecan . Irinotecan is a topoisomerase I inhibitor used in the treatment of various solid tumors. In the synthesis of Irinotecan, the acyl chloride functionality of this compound is reacted with the hydroxyl group of 7-ethyl-10-hydroxycamptothecin to form a carbamate linkage.

Beyond its role in the synthesis of Irinotecan, the unique structure of this compound makes it a valuable building block for the creation of novel piperidine-containing molecules in drug discovery programs. The piperidine and piperidinopiperidine motifs are common scaffolds in many biologically active compounds, and the ability to introduce this moiety via a reactive acyl chloride provides a powerful tool for medicinal chemists.

Safety and Handling

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its well-defined reactivity, centered around the acyl chloride group, allows for the efficient construction of complex molecules, most notably the anticancer agent Irinotecan. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of this key intermediate is essential for its effective and safe utilization in the advancement of medicinal chemistry.

References

- LookChem. Cas 143254-82-4,this compound. [Link]

- PubChem. This compound. [Link]

- SpectraBase. 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

- Capot Chemical. MSDS of this compound. [Link]

Sources

- 1. Best CAS No 912273-65-5 EDOXABAN Pharmaceutical Intermediates-1-1 Supplier, Manufacturer | Afine [afinechem.com]

- 2. lookchem.com [lookchem.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. 143254-82-4|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 143254-82-4 | this compound - Synblock [synblock.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 143254-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS 143254-82-4)

Abstract

This compound (CAS No. 143254-82-4) is a pivotal chemical intermediate, indispensable in the synthesis of complex pharmaceutical compounds.[1] Recognized for its bifunctional piperidine framework, this molecule serves as a cornerstone in the development of critical drugs, most notably in the field of oncology. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, advanced synthesis methodologies, principal applications in drug discovery, and essential safety and handling protocols. By elucidating the causality behind its synthetic pathways and applications, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.

Core Chemical Identity and Properties

This compound, also known by synonyms such as 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride and [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride, is a stable, high-purity crystalline powder.[1][2][3] Its chemical structure features a reactive acyl chloride group attached to one piperidine ring, which is itself linked to a second piperidine ring, providing a robust scaffold for further chemical modification.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data presented below has been consolidated from various technical datasheets.

| Property | Value | Source(s) |

| CAS Number | 143254-82-4 | [1][3][4] |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [1][2][4] |

| Molecular Weight | 267.19 g/mol | [2][4] |

| Appearance | White to off-white or yellowish crystalline powder | [2] |

| Melting Point | 180-185°C | [2] |

| Boiling Point | 344.5°C at 760 mmHg | [1][3] |

| Flash Point | 162.1°C | [1][3] |

| Solubility | Soluble in water and organic solvents | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Manufacturing: A Modern Perspective

The manufacturing process for this compound is crucial for ensuring high yield and purity while maintaining operational safety. Historically, similar compounds were synthesized using highly toxic reagents like phosgene or its dimer, which posed significant handling risks and made large-scale production challenging.[5][6][7]

A superior, patented method has been developed that circumvents the use of phosgene, offering a safer and more efficient pathway.[5][8] This process is foundational to the reliable supply of this intermediate for pharmaceutical manufacturing.

Patented High-Yield Synthesis Workflow

This modern synthesis involves a multi-step, one-pot reaction that significantly improves yield and safety.[5][6] The process begins with the protection of the secondary amine, followed by carboxylation and subsequent conversion to the final acyl chloride hydrochloride salt.

Caption: Patented synthesis workflow for 1-Chlorocarbonyl-4-piperidinopiperidine HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the process described in the patent literature.[5][6][8]

-

Silylation:

-

Dissolve trimethylsilyl chloride in methylene chloride in a reactor under a nitrogen atmosphere and cool the solution (e.g., ice bath).

-

Separately, dissolve 4-piperidinopiperidine in methylene chloride.

-

Slowly add the 4-piperidinopiperidine solution dropwise to the cooled trimethylsilyl chloride solution over approximately one hour, maintaining the cool temperature. This forms the silylated intermediate.[6]

-

-

Carboxylation:

-

Bubble carbon dioxide gas through the reaction mixture containing the silylated intermediate. This reaction forms the corresponding trialkylsilyl carbamate derivative.[5]

-

-

Acyl Chloride Formation:

-

While maintaining a cool temperature and nitrogen atmosphere, add a chlorinating agent such as thionyl chloride dropwise to the reaction mixture over a period of 10-20 minutes.[6][8]

-

Allow the mixture to stir at room temperature for an extended period (e.g., 18 hours) to ensure complete conversion to this compound.[6][8]

-

-

Isolation and Purification:

-

The final product is present in the filtrate. The reaction may produce 4-piperidinopiperidine hydrochloride as a solid byproduct, which can be removed by filtration.[6]

-

The hydrochloride product can be isolated from the filtrate through standard procedures like concentration and recrystallization to achieve high purity.[6]

-

-

Optional Free Base Formation:

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Irinotecan. Irinotecan is a potent chemotherapeutic agent used in the treatment of colorectal cancer and other malignancies. It functions as a topoisomerase I inhibitor, preventing DNA replication in rapidly dividing cancer cells.

The structural integrity and high purity of this intermediate are paramount, as it directly contributes to the formation of the active molecular structure of the final drug, ensuring its efficacy and safety.

Caption: Role as a key building block in the synthesis of the anticancer drug Irinotecan.

Beyond Irinotecan, the piperidine derivative structure suggests broader utility in medicinal chemistry. Piperidine scaffolds are prevalent in many centrally active compounds, indicating potential for this intermediate in the research and development of new drugs targeting the central nervous system.[1]

Analytical Characterization for Quality Assurance

Ensuring the purity and identity of this compound is a critical step in pharmaceutical manufacturing. While specific chromatograms are proprietary, standard analytical methods are employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities. Manufacturers typically guarantee purity levels of ≥99.0%.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Verifies the molecular weight and fragmentation pattern of the compound, confirming its identity.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1][3]

Hazard Identification and First Aid

| Hazard Information | Details | Source(s) |

| Hazard Codes | Xi (Irritant) | [1][3] |

| GHS Signal Word | Danger / Warning | [10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [10] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [11] |

| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [11] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. | [11][12] |

| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. | [12] |

Personal Protective Equipment (PPE) and Fire Safety

-

Handling: Use in a well-ventilated area. Avoid dust formation.[11][13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] For higher-level protection or in case of insufficient ventilation, use an approved respirator.[11]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11] Firefighters should wear self-contained breathing apparatus (SCBA).[11][13] Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[11][12]

Disposal

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[11] Dispose of contaminated packaging as unused product. Do not let the product enter drains.[11][13]

Conclusion

This compound is more than a chemical intermediate; it is an enabling tool for the synthesis of life-saving therapeutics. Its well-defined physicochemical properties, coupled with a modern, safe, and high-yield manufacturing process, ensure its reliable supply for the pharmaceutical industry. The primary application in the synthesis of Irinotecan underscores its critical importance in oncology. For researchers and drug developers, a thorough understanding of this compound's synthesis, reactivity, and handling requirements is fundamental to leveraging its full potential in advancing pharmaceutical innovation. Future research may focus on developing even greener synthetic routes and exploring its application in creating novel piperidine-based therapeutics.

References

- Afine Chemicals Limited. (n.d.). CAS No 143254-82-4 this compound Pharmaceutical Intermediates.

- LookChem. (n.d.). Cas 143254-82-4, this compound.

- Capot Chemical. (2008). MSDS of this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Home Sunshine Pharma. (n.d.). This compound CAS 143254-82-4.

- WorldOfChemicals. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.

- Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

- European Patent Office. (2003). EP 0976733 B1 - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

- Google Patents. (n.d.). KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

- Hubei XinRunde Chemical Co., Ltd. (n.d.). This compound CAS 143254-82-4.

- Echemi. (n.d.). This compound.

- Fisher Scientific. (2014). Safety Data Sheet - 4-Piperidinopiperidine.

- United Bio-Chemical Inc. (n.d.). Safety Data Sheet.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Best CAS No 912273-65-5 EDOXABAN Pharmaceutical Intermediates-1-1 Supplier, Manufacturer | Afine [afinechem.com]

- 3. This compound CAS 143254-82-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C11H20Cl2N2O | CID 11637553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 8. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 9. This compound CAS 143254-82-4 [homesunshinepharma.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. peptide.com [peptide.com]

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride molecular structure

<RESPONSE_PART> An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 143254-82-4), a pivotal chemical intermediate in modern pharmaceutical synthesis. The document delineates its molecular structure, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, it explores its critical applications in medicinal chemistry, particularly as a key building block for complex active pharmaceutical ingredients (APIs), and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride, is a derivative of piperidine.[1][2] Its structure features a central 4-piperidinopiperidine core functionalized with a reactive chlorocarbonyl (carbamoyl chloride) group on one of the piperidine rings.[1] The molecule is supplied as a hydrochloride salt, which enhances its stability.

The molecular formula of the compound is C11H20Cl2N2O, and it has a molecular weight of approximately 267.19 g/mol .[1][3][4] The presence of the electrophilic chlorocarbonyl group makes this compound a highly reactive and versatile acylating agent, crucial for forming amide or carbamate linkages in synthetic schemes.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 143254-82-4 | [1][3] |

| Molecular Formula | C11H20Cl2N2O | [1][3][4] |

| Molecular Weight | 267.19 g/mol | [1][3][5] |

| Appearance | Off-white to yellowish solid/powder | [3][6] |

| Boiling Point | 344.5 °C at 760 mmHg | [2][6][7] |

| Flash Point | 162.1 °C | [2][6][7] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [2] |

Synthesis and Purification

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. Historically, methods involved the use of highly toxic phosgene or its dimer, which posed significant safety and handling challenges, making large-scale production difficult.[8][9][10]

Modern, safer, and more efficient synthetic routes have been developed, often utilizing phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate).[11][12] These methods offer high yields and purity while mitigating the risks associated with highly toxic reagents.[8][9]

General Synthesis Protocol using Triphosgene

A widely adopted method involves the reaction of 4-piperidinopiperidine with triphosgene in an appropriate solvent.[11][13] Triphosgene serves as a solid, safer equivalent to gaseous phosgene.[12]

Experimental Protocol:

-

Reaction Setup: A solution of 4-piperidinopiperidine is prepared in a suitable aprotic solvent, such as methylene chloride, in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: A solution of triphosgene (approximately 0.33 to 0.5 equivalents relative to the amine) in the same solvent is added dropwise to the 4-piperidinopiperidine solution at a controlled temperature, typically between 20-25 °C.[13][14]

-

Reaction Monitoring: The reaction mixture is stirred for 1-2 hours.[13][14] The formation of the hydrochloride salt often results in a slurry or precipitate.

-

Workup and Isolation:

-

Part of the initial solvent (e.g., methylene chloride) is distilled off. An aprotic solvent with a higher boiling point, like acetonitrile, may be added to facilitate the removal of the initial solvent and drive the reaction to completion.[11][13]

-

After complete distillation, the reaction mixture is cooled, and fresh methylene chloride is added to create a homogenous slurry.[13]

-

An inorganic base, such as potassium carbonate, can be added to neutralize excess acid and facilitate the isolation of the free base form if needed, followed by filtration.[13] Alternatively, the hydrochloride salt is directly filtered and washed.

-

-

Purification: The crude product can be purified by washing with a suitable solvent like hexane to remove non-polar impurities, followed by drying under reduced pressure.[14]

Caption: Synthesis workflow for 1-Chlorocarbonyl-4-piperidinopiperidine HCl.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, several analytical techniques are employed. These methods provide a detailed look at the molecular structure and confirm the absence of significant impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular skeleton. Expected proton signals would include multiplets in the aliphatic region (δ 1.0-4.6 ppm) corresponding to the protons on the two piperidine rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups. A strong absorption band is expected in the region of 1725-1785 cm⁻¹ corresponding to the C=O stretch of the reactive acid chloride group.[9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the mass of the protonated molecule.

Table 2: Representative Analytical Data

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Multiplets (δ 1.0-4.6 ppm) | Protons of the piperidinopiperidine backbone |

| IR | Strong absorption at ~1725 cm⁻¹ | C=O stretching of the chlorocarbonyl group[9] |

| MS (ESI+) | m/z corresponding to [M+H]⁺ | Confirms the molecular weight (267.19) |

Applications in Medicinal Chemistry and Drug Development

This compound is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably in oncology.[3] Its primary and most well-documented application is as a cornerstone building block in the production of Irinotecan.[3]

Irinotecan Synthesis:

Irinotecan is a potent topoisomerase I inhibitor used in chemotherapy, particularly for colorectal cancer.[3] The synthesis involves coupling 1-Chlorocarbonyl-4-piperidinopiperidine with the hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38). The chlorocarbonyl group reacts to form a carbamate linkage, which is essential for the drug's activity. This reaction highlights the compound's role as a critical linker moiety.[3][11]

Caption: Role of the intermediate in the synthesis of Irinotecan.

Beyond Irinotecan, the piperidine-based structure suggests its potential use in synthesizing other compounds targeting the central nervous system or other therapeutic areas where this scaffold is prevalent.[2][3]

Safety, Handling, and Storage

As a reactive acid chloride, this compound requires careful handling to prevent exposure and maintain its chemical integrity.

Safety Precautions:

-

Hazard Statements: The compound is classified as harmful if swallowed or inhaled, and it causes severe skin burns and eye damage.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][15]

-

Handling: Avoid dust formation and inhalation.[15] Prevent contact with skin and eyes. It is sensitive to moisture and will hydrolyze; therefore, it should be handled under dry, inert conditions.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[15]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is under refrigeration (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2]

Conclusion

This compound is a high-value chemical intermediate with a crucial role in the pharmaceutical industry. Its unique structure, centered on a reactive chlorocarbonyl group, makes it an indispensable tool for synthesizing complex molecules like Irinotecan. Understanding its properties, synthesis, and handling is essential for researchers and developers working to create next-generation therapeutics. The continued optimization of its synthesis towards greener and safer methods will further solidify its importance in drug development pipelines.[3]

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

- Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

- This compound.

- This compound Pharmaceutical Intermedi

- Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

- Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.

- MSDS of this compound. Capot Chemical. (URL: [Link])

- Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

- Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride.

- This compound. LookChem. (URL: [Link])

- This compound. PharmaCompass. (URL: [Link])

- China 1-chlorocarbonyl-4-piperidinopiperdine hydrochloride 143254-82-4. Chinachemnet. (URL: [Link])

- CAS 143254-82-4 this compound. Pharmacy Research. (URL: [Link])

- A decade review of triphosgene and its applications in organic reactions.

Sources

- 1. This compound | C11H20Cl2N2O | CID 11637553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 143254-82-4,this compound | lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. 143254-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. echemi.com [echemi.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 9. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 10. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 11. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride - Google Patents [patents.google.com]

- 14. 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 [chemicalbook.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

This guide provides an in-depth technical analysis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Rather than possessing a direct pharmacological mechanism of action, the significance of this compound lies in its chemical reactivity as a versatile building block. This document will elucidate its physicochemical properties, explore its primary mechanism of reaction, and detail its applications in the synthesis of critical therapeutics, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Key Intermediate

In the complex landscape of pharmaceutical development, the efficient synthesis of drug molecules is paramount. Intermediates are the foundational components upon which complex APIs are built. This compound (CAS Number: 143254-82-4), also known as 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride, has emerged as a compound of significant interest.[1] Its bifunctional nature, incorporating a reactive acyl chloride and a piperidinopiperidine scaffold, makes it an invaluable synthon for introducing this specific moiety into a target molecule.

The primary utility of this intermediate is in the synthesis of a range of therapeutics, most notably in the field of oncology.[1][2] Its application extends to the creation of various bioactive molecules, underscoring its versatility in medicinal chemistry.[3] This guide will delve into the chemical principles that make this compound a cornerstone of modern pharmaceutical synthesis.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is directly attributable to its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step syntheses.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 267.195 g/mol | [1] |

| Appearance | Off-white to yellowish powder | [1] |

| Boiling Point | 344.5 °C at 760 mmHg | [1][4] |

| Flash Point | 162.1 °C | [1][4] |

| Purity | Typically ≥98.0% | [1][2] |

The hydrochloride salt form enhances the stability and handling of the compound.[3] For optimal integrity, it is recommended to store the compound in a cool, ventilated environment under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4]

The Mechanism of Reactivity: Nucleophilic Acyl Substitution

The core "action" of this compound is its participation in nucleophilic acyl substitution reactions. The chlorocarbonyl group is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Product Formation: A new amide, ester, or thioester is formed, incorporating the 4-piperidinopiperidine moiety.

This reactivity is fundamental to its role as a building block in drug synthesis.[3]

Caption: Nucleophilic Acyl Substitution Mechanism.

Applications in Pharmaceutical Synthesis

The versatility of this compound as a synthon is demonstrated by its application in the synthesis of a variety of drug candidates and approved medicines.

Keystone in the Synthesis of Irinotecan

The most prominent application of this intermediate is in the production of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[1][2] Irinotecan's structure features a complex carbamate linkage which is efficiently formed using this compound. In this synthesis, the hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38) acts as the nucleophile, attacking the carbonyl chloride to form the critical carbamate bond.

Caption: Role in Irinotecan Synthesis.

Broader Synthetic Utility

Beyond Irinotecan, this intermediate is employed in the synthesis of other pharmacologically active compounds:

-

Macrocyclic Ureas: It serves as a reactant in the synthesis of macrocyclic ureas that have been investigated as selective Chk1 inhibitors, a target in cancer therapy.[3]

-

Etoposide Prodrugs: It is used to create etoposide prodrugs for dual prodrug-enzyme antitumor strategies.[3]

-

Phosphodiesterase 4 (PDE4) Inhibitors: The compound is a building block for the synthesis of PDE4 inhibitors, which have applications in treating inflammatory diseases.[3]

-

Camptothecin Analogs: Its use extends to the synthesis of various other camptothecin analogs, exploring novel anti-cancer agents.[3]

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound itself requires precise control of reaction conditions to ensure high purity and yield. While several methods exist, a common approach involves the reaction of 4-piperidinopiperidine with a phosgenating agent. A safer, alternative process has been developed to avoid the high toxicity of phosgene.[5][6]

Synthesis via Triphosgene (A Phosgene Equivalent)

This protocol is based on established chemical principles for the formation of chloroformates and acyl chlorides.

Materials:

-

4-Piperidinopiperidine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Potassium Carbonate

-

Hexane

Procedure:

-

Dissolve triphosgene in dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Slowly add a solution of 4-piperidinopiperidine in dichloromethane to the triphosgene solution, maintaining the reaction temperature between 20-25 °C.

-

Allow the reaction to proceed for 1-2 hours.

-

Remove the dichloromethane by distillation and subsequently add acetonitrile.

-

Add fresh dichloromethane to form a homogeneous slurry, followed by the addition of potassium carbonate.

-

Stir the mixture for 1-2 hours.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Slowly add hexane to the concentrated residue with stirring to precipitate the solid product.

-

Collect the solid by filtration, wash with hexane, and dry under reduced pressure at approximately 40 °C.

This method has been reported to yield a high-purity product.[7]

Caption: Synthesis Workflow Diagram.

Conclusion

This compound does not exhibit a direct mechanism of action in a biological context. Instead, its "action" is purely chemical, serving as a highly efficient acylating agent and a key structural precursor. Its importance in the pharmaceutical industry is undeniable, providing a reliable and versatile route to complex molecules like Irinotecan and other promising drug candidates.[8] A thorough understanding of its reactivity and handling is crucial for any drug development professional involved in the synthesis of piperidine-containing therapeutics. The continued availability of high-purity this compound will undoubtedly facilitate the discovery and production of future life-saving medicines.[2]

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- CAS No 143254-82-4 this compound Pharmaceutical Intermedi

- Buy this compound | 143254-82-4 - Smolecule. (URL: )

- 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 - ChemicalBook. (URL: )

- High-Purity this compound: A Key Building Block for Pharma Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google P

- US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google P

- Cas 143254-82-4,this compound | lookchem. (URL: )

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 143254-82-4 [smolecule.com]

- 4. Cas 143254-82-4,this compound | lookchem [lookchem.com]

- 5. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 6. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 7. 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 [chemicalbook.com]

- 8. Best CAS No 912273-65-5 EDOXABAN Pharmaceutical Intermediates-1-1 Supplier, Manufacturer | Afine [afinechem.com]

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride literature review

An In-depth Technical Guide to 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 143254-82-4) is a pivotal chemical intermediate, indispensable in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive acyl chloride and a bulky piperidinopiperidine moiety, makes it a valuable building block for complex organic molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, applications, and safety protocols. The primary focus is its critical role as a key starting material in the synthesis of Irinotecan, a potent chemotherapeutic agent used in oncology.[2] Methodologies for its synthesis are discussed, highlighting modern, safer routes that avoid highly toxic reagents. This document serves as a resource for scientists engaged in pharmaceutical research and process development, offering field-proven insights and detailed protocols.

Physicochemical and Safety Data

The compound is typically a white to yellow or off-white solid powder, which must be handled with appropriate safety precautions due to its hazardous nature.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 143254-82-4 | [3][4] |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [3][4] |

| Molecular Weight | 267.19 g/mol | [4][5] |

| IUPAC Name | 4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride | [4] |

| Appearance | White to Yellow Solid Powder | |

| Boiling Point | 344.5°C at 760 mmHg | [1] |

| Flash Point | 162.1°C | [1] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas |[1] |

Table 2: Hazard and Safety Information

| Identifier | Information | Source(s) |

|---|---|---|

| Signal Word | Danger | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) | |

| Hazard Codes | Xi (Irritant) | [1][5] |

| Risk Statements | R36/38 (Irritating to eyes and skin) | [5] |

| Precautionary Codes | P260, P280, P301+P330+P331, P302+P352, P305+P351+P338, P310 | |

| Personal Protective | Wear protective gloves, clothing, eye, and face protection. Use respirator approved by NIOSH/CEN. |

| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | |

Synthesis of this compound

The synthesis of this intermediate is critical for its application in drug manufacturing. Historically, methods involved highly toxic phosgene or its dimer, triphosgene.[6] However, modern patents disclose a safer and more scalable process that avoids these reagents, proceeding through a silyl carbamate derivative.[7]

Rationale of the Modern Synthetic Route

The patented process provides a safer and more easily operable method for producing the title compound in high yield.[7] The key steps are:

-

Silylation: The starting material, 4-piperidinopiperidine, has two secondary amine groups. To achieve selective acylation on the less sterically hindered nitrogen, the molecule is first reacted with a trialkylsilyl halide (e.g., trimethylsilyl chloride). This step forms a silyl amine, which serves to protect and activate the nitrogen atom for the subsequent reaction.

-

Carboxylation: The silylated intermediate is then reacted with carbon dioxide gas. CO₂ is an inexpensive, non-toxic C1 source, representing a significant safety and environmental improvement over phosgene. This step forms a trialkylsilyl carbamate derivative.

-

Chlorination: The final step involves reacting the carbamate derivative with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] This efficiently converts the carbamate into the desired highly reactive this compound.

Synthesis Pathway Diagram

Caption: Safer synthesis route for the title compound via a silyl carbamate intermediate.

Detailed Experimental Protocol

The following protocol is adapted from the process described in European Patent EP 0976733 B1.[6]

-

Step 1: Silylation. Dissolve 20 mL (158 mmol) of trimethylsilyl chloride in 300 mL of methylene chloride. While stirring the solution under a nitrogen atmosphere and ice cooling, slowly add a solution of 22 g (131 mmol) of 4-piperidinopiperidine in 100 mL of methylene chloride dropwise over one hour. After the addition is complete, continue stirring at room temperature for one hour to obtain a solution containing the 4-piperidinopiperidinyl trimethylsilyl intermediate.

-

Step 2: Carboxylation. While stirring the solution from Step 1, bubble 5.9 L (262 mmol) of carbon dioxide gas (at 1 atm) through the mixture over 2 hours. This forms the 4-piperidinopiperidinyl trimethylsilylcarbamate derivative.

-

Step 3: Chlorination. To the resulting solution from Step 2, add 11.5 mL (158 mmol) of thionyl chloride dropwise over 10 minutes under ice cooling and a nitrogen atmosphere.

-

Step 4: Reaction and Isolation. Stir the mixture at room temperature for 18 hours. During this time, the product, this compound, is formed in the solution, and unreacted starting material may precipitate as its hydrochloride salt.

-

Step 5: Work-up. Filter the reaction mixture to remove any precipitated solids (e.g., unreacted 4-piperidinopiperidine hydrochloride). The filtrate contains the desired product. For further purification or conversion to the free base, the filtrate can be carefully added to a cooled aqueous solution of a strong base like sodium hydroxide.[6]

Application in Drug Development: Synthesis of Irinotecan

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Irinotecan (CPT-11).[8] Irinotecan is a topoisomerase I inhibitor, widely used in the treatment of colorectal and other cancers.[9][10]

Role as a Key Intermediate

Irinotecan is synthesized by coupling the 4-piperidinopiperidine moiety to the 10-hydroxyl group of 7-ethyl-10-hydroxycamptothecin (commonly known as SN-38), which is the active metabolite of the drug.[11][12] The title compound serves as the perfect reagent for this transformation. The chlorocarbonyl group (-COCl) is a highly reactive acylating agent that readily reacts with the phenolic hydroxyl group of SN-38 to form a stable carbamate linkage. This reaction efficiently installs the bulky side chain, which is crucial for the prodrug's solubility and pharmacokinetic properties.[8][10]

Irinotecan Synthesis Workflow

Caption: Coupling reaction to form Irinotecan using the title intermediate.

Reaction Protocol Example

The following is a representative procedure for the coupling reaction as described in patent literature.[12][13]

-

Charge 7-ethyl-10-hydroxycamptothecin (SN-38) and a suitable solvent (e.g., pyridine or methylene chloride) into a reaction vessel.[12][13]

-

Add a base, such as triethylamine or pyridine, which acts as a hydrogen chloride scavenger.[12][13]

-

Add this compound to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) for several hours until the reaction is complete.[12][13]

-

Upon completion, the crude Irinotecan is isolated and can be further purified and converted to its hydrochloride trihydrate salt, the form used in clinical formulations.[8]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically specified as ≥98%.[3]

-

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight and identify any impurities.

Researchers can typically request this documentation from the supplier upon purchase.[3][14]

Conclusion

This compound is more than a mere chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined reactivity and the development of safer manufacturing processes have solidified its importance, particularly in the production of the life-saving anticancer drug Irinotecan. This guide has provided a technical foundation for understanding its synthesis, properties, and critical application, underscoring its value to the drug development community. As research into piperidine-containing therapeutics continues, the utility of this versatile intermediate is poised to expand further.

References

- Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.

- Method for the synthesis of irinotecan. (2017). Google Patents. US Patent US9765083B2. [URL: https://patents.google.

- Method for the synthesis of irinotecan. (2015). Google Patents. EP Patent EP2881396A1. [URL: https://patents.google.

- This compound: Pharmaceutical Intermediate Manufacturer and Supplier in China. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/pharmaceutical-intermediates/1-chlorocarbonyl-4-piperidinopiperidine.html]

- 143254-82-4|this compound. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/143254-82-4.html]

- An improved process for the preparation of irinotecan hydrochloride trihydrate. (2006). Google Patents. WO Patent WO2006016203A1. [URL: https://patents.google.

- This compound | 143254-82-4. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67af74]

- CAS 143254-82-4 | this compound. (n.d.). Synblock. [URL: https://www.synblock.com/cas/143254-82-4.html]

- This compound. (n.d.). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11637553]

- 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [URL: https://spectrabase.com/spectrum/LS6PdwH4AAl]

- Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (2011). Google Patents. EP Patent EP2399907A1. [URL: https://patents.google.

- 1-(Chlorocarbonyl)-4-(piperidin-1-yl)piperidine hydrochloride. (n.d.). Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/1-chlorocarbonyl-4-piperidin-1-yl-piperidine-hydrochloride-or30477]

- This compound CAS 143254-82-4. (n.d.). Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/1-chlorocarbonyl-4-piperidinopiperidine.html]

- API Data Summary Report Of this compound. (n.d.). PharmaCompass. [URL: https://www.pharmacompass.com/api-data-summary-report/1-chlorocarbonyl-4-piperidinopiperidine-hydrochloride]

- Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (2011). European Patent Office. EP 2399907 A1. [URL: https://data.epo.org/publication-server/document?i=PN00000002399907A1]

- Cas 143254-82-4,this compound. (n.d.). LookChem. [URL: https://www.lookchem.com/cas-143/143254-82-4.html]

- 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6119339.htm]

- Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (2003). European Patent Office. EP 0976733 B1. [URL: https://data.epo.org/publication-server/document?i=PN00000000976733B1]

- Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (2013). European Patent Office. EP 2152671 B1. [URL: https://data.epo.org/publication-server/document?i=PN00000002152671B1]

- Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (2001). Google Patents. TW Patent TW419476B. [URL: https://patents.google.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 143254-82-4 | this compound - Synblock [synblock.com]

- 4. This compound | C11H20Cl2N2O | CID 11637553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 143254-82-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. data.epo.org [data.epo.org]

- 7. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 8. WO2006016203A1 - An improved process for the preparation of irinotecan hydrochloride trihydrate - Google Patents [patents.google.com]

- 9. EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 12. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. 143254-82-4|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine Hydrochloride

Foreword: The Critical Role of a Keystone Intermediate

In the landscape of oncology, the synthesis of potent chemotherapeutic agents is a testament to the precision and ingenuity of modern organic chemistry. Among the critical building blocks in this field is 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS No: 143254-82-4). This compound is not merely a reagent; it is the keystone intermediate in the production of Irinotecan, a vital drug used in the treatment of colorectal and other cancers.[1][2] The synthesis of this intermediate, therefore, is a process of paramount importance, demanding a synthesis route that is not only efficient and high-yielding but also safe and scalable. This guide provides an in-depth exploration of the primary synthetic methodologies, offering the technical rigor and field-proven insights required by researchers, scientists, and drug development professionals.

Physicochemical Profile and Specifications

Understanding the fundamental properties of this compound is essential for its handling, storage, and application in downstream processes. The compound is typically an off-white to yellowish crystalline powder, and its stability and reactivity are tailored for its role as a reactive intermediate.[1]

| Property | Specification | Reference |

| CAS Number | 143254-82-4 | [1] |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 267.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity (Assay) | ≥98.0% (typically by HPLC) | [1][2] |

| Synonyms | 4-piperidin-1-ylpiperidine-1-carbonyl chloride hydrochloride | [1][3] |

| Storage | Store in a cool, ventilated environment | [1] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is primarily achieved through two distinct strategic approaches. The choice between them represents a critical decision based on a balance of operational safety, scalability, and reagent availability.

The Direct Acylation Approach: Utilizing Phosgene Equivalents

This classical and direct method involves the reaction of the starting material, 4-piperidinopiperidine, with phosgene or a safer, solid equivalent like diphosgene or triphosgene (bis(trichloromethyl) carbonate).[4][5] Triphosgene is the modern reagent of choice as it is a stable solid that generates phosgene in situ, mitigating the significant hazards associated with handling highly toxic phosgene gas.[4][6][7]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the secondary amine of 4-piperidinopiperidine on a carbonyl carbon of phosgene (generated from triphosgene). This forms a carbamoyl chloride. The second piperidine ring is less reactive due to steric hindrance and the electron-withdrawing effect of the newly formed chlorocarbonyl group, allowing for a selective mono-acylation. The reaction is typically performed in an inert solvent like methylene chloride.[4][6] The resulting product precipitates as the hydrochloride salt.

Caption: Workflow for the Triphosgene-based Synthesis.

Detailed Experimental Protocol (Triphosgene Method): This protocol is a synthesized representation based on established patents and requires strict adherence to safety protocols for handling phosgene-generating compounds.[6][8]

-

Vessel Preparation: Charge a reaction vessel, equipped with a stirrer, cooling system, and a scrubber system for phosgene, with triphosgene (1.3 - 1.5 molar equivalents as phosgene) dissolved in methylene chloride.

-

Reactant Addition: Prepare a solution of 4-piperidinopiperidine (1.0 molar equivalent) in methylene chloride.

-

Reaction Execution: Slowly add the 4-piperidinopiperidine solution to the triphosgene solution while maintaining the temperature between 20-25°C using a cooling bath to manage the exothermic reaction.[8] Stir for 1-2 hours.

-

Solvent Exchange & Crystallization: Upon reaction completion, add a suitable aprotic solvent such as acetonitrile to the mixture.[4] Distill off the methylene chloride. The increase in temperature facilitates the removal of the lower-boiling solvent and induces crystallization of the product.[4][6]

-

Isolation: Cool the slurry and filter the crystalline product. Wash the filter cake with a small amount of cold acetonitrile and then water.[4]

-

Drying: Dry the product under reduced pressure to yield this compound.

Trustworthiness and Validation: This method's reliability is validated by its ability to produce the target compound with high purity (>99%) and low levels of dimeric impurity (<1%).[4][6] The use of a solvent exchange step is a key innovation that improves the crystallization process, leading to a more easily filterable solid and higher purity.[4]

The Phosgene-Free Synthetic Route: A Safer Alternative

To circumvent the significant safety and handling issues of phosgene, an alternative, multi-step process has been developed.[9][10] This route is particularly advantageous for large-scale industrial production where safety is a primary concern. It involves protecting one of the amine functionalities, followed by carboxylation and chlorination.

Causality and Mechanistic Insight: This process is elegantly designed to differentiate the two secondary amine groups on 4-piperidinopiperidine.

-

Silylation: The initial reaction with a trialkylsilyl halide (e.g., trimethylsilyl chloride) selectively forms a silylated intermediate on one of the nitrogen atoms. This serves as a protecting group and activates the molecule for the next step.[9][11]

-

Carboxylation: The silylated intermediate readily reacts with carbon dioxide gas to form a stable trialkylsilyl carbamate derivative.[9][11] This step effectively introduces the desired carbonyl group without the use of phosgene.

-

Chlorination: The final step involves reacting the carbamate derivative with a common chlorinating agent, such as thionyl chloride or oxalyl chloride.[9][11] This converts the silyl carbamate into the desired chlorocarbonyl group, yielding the final product as its hydrochloride salt.

Caption: Workflow for the Safer, Phosgene-Free Synthesis.

Detailed Experimental Protocol (Phosgene-Free Method): This protocol is a synthesized representation based on established patents.[9][11]

-

Silylation (Step 1): Dissolve 4-piperidinopiperidine (1.0 molar equivalent) in a suitable solvent like methylene chloride. Under a nitrogen atmosphere and ice cooling, gradually add a solution of trimethylsilyl chloride (approx. 1.2 molar equivalents) in methylene chloride. Stir the mixture at room temperature for several hours.

-

Carboxylation (Step 2): Bubble carbon dioxide gas through the solution from Step 1 for an extended period (e.g., 10-20 hours) while maintaining cooling. This forms the silyl carbamate derivative in solution.

-

Chlorination (Step 3): To the resulting solution, add thionyl chloride (approx. 1.2 molar equivalents) dropwise under ice cooling and a nitrogen atmosphere.[11] Continue stirring at room temperature for 18-24 hours.

-

Isolation: The reaction mixture will contain the precipitated product. Filter the mixture to remove any unreacted starting material hydrochloride. The filtrate contains the desired this compound.[9][11] The product can be further purified by recrystallization.

-

(Optional) Free Base Formation: The hydrochloride salt can be converted to the free base by treating the filtrate with a strong aqueous base like sodium hydroxide and extracting the product into an organic layer.[9][12]

Trustworthiness and Validation: This method is presented as a highly safe and easily operable process that produces the target compound in high yield.[9][12] By avoiding highly toxic reagents, it becomes a more viable option for large-scale, sustainable manufacturing. The entire process can often be conducted in a single reactor, improving efficiency.[11]

Application in Irinotecan Synthesis

The authoritative value of this compound is realized in its reaction with 7-ethyl-10-hydroxy camptothecin (EHCPT). The chlorocarbonyl group is a highly reactive acylating agent, perfectly suited for forming a carbamate linkage with the hydroxyl group of EHCPT. This reaction is the final key step in assembling the Irinotecan molecule.[1][13]

Caption: Role as a Key Intermediate in Irinotecan Synthesis.

Conclusion

The synthesis of this compound offers a compelling case study in process chemistry, where the path to a critical pharmaceutical intermediate can be navigated through different philosophies. The direct acylation with triphosgene offers an efficient, high-purity route, albeit one that requires stringent safety controls. In contrast, the multi-step phosgene-free method provides a safer, more scalable, and environmentally conscious alternative without compromising yield. The selection of the optimal synthetic strategy ultimately depends on the specific capabilities, safety infrastructure, and production scale of the manufacturing facility. For drug development professionals, a thorough understanding of both pathways is crucial for ensuring a robust and reliable supply chain for life-saving medicines like Irinotecan.

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- US Patent US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (URL: )

- European Patent EP0976733B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. (URL: [Link])

- Taiwanese Patent TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (URL: )

- Korean Patent KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (URL: )

- WIPO Patent WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (URL: )

- This compound | 143254-82-4 - LookChem. (URL: [Link])

- European Patent EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (URL: )

- European Patent EP1871732B1 - PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. (URL: [Link])

- US Patent US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (URL: )

- High-Purity this compound: A Key Building Block for Pharma Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- European Patent Application EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. (URL: [Link])

- A decade review of triphosgene and its applications in organic reactions - PMC. (URL: [Link])

- Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliph

- Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - LSU Scholarly Repository. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 [chemicalbook.com]

- 9. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 10. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Safe Handling of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS RN: 143254-82-4). It is intended for researchers, scientists, and drug development professionals who work with this reactive chemical intermediate. The information herein is synthesized from authoritative safety data sheets, general chemical handling guidelines, and an understanding of the inherent reactivity of acyl chlorides and piperidine derivatives.

Understanding the Compound: Chemical Identity and Intrinsic Hazards

This compound is a bifunctional organic compound, presenting as a white to off-white crystalline powder.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure incorporates a reactive acyl chloride group and a piperidinopiperidine moiety, which dictate its chemical behavior and associated hazards.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 143254-82-4 | [2] |

| Molecular Formula | C₁₁H₂₀Cl₂N₂O | [2] |

| Molecular Weight | 267.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 344.5°C at 760 mmHg | [3] |

| Flash Point | 162.1°C | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

The primary hazards associated with this compound stem from its acyl chloride functional group, which is highly susceptible to hydrolysis, and the corrosive nature of both the parent compound and its decomposition products.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which should be clearly understood by all personnel handling the material.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Note: Classifications may vary slightly between suppliers. The most conservative classification should always be adopted.

The signal word for this compound is Danger .[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area.[6] For handling the solid, a certified chemical fume hood is mandatory to control exposure to airborne dust particles.[7] The hygroscopic nature of the compound and its reactivity with moisture necessitate a controlled environment.[8][9] For moisture-sensitive operations, a glove box or glove bag with an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection : Chemical splash goggles are the minimum requirement.[7] Given the corrosive nature of the compound, a face shield worn in conjunction with goggles is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[7]

-

Skin Protection :

-

Gloves : Due to the corrosive nature of acyl chlorides, appropriate chemical-resistant gloves are essential. Butyl rubber or neoprene gloves are generally recommended for handling corrosive materials.[10][11] Nitrile gloves may offer some protection for incidental contact, but their resistance to acyl chlorides can be limited.[12] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[8]

-

Lab Coat/Gown : A chemical-resistant lab coat or gown should be worn at all times.[13] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[14]

-

Footwear : Fully enclosed shoes made of a non-porous material are mandatory.[13]

-

-

Respiratory Protection : For routine handling within a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with cartridges suitable for acid gases and organic vapors (such as type ABEK-P2) should be used.[8]

Safe Handling and Storage Protocols

The inherent reactivity of this compound, particularly its sensitivity to moisture, dictates stringent handling and storage procedures.

Handling

-

Moisture Control : This compound is hygroscopic and reacts with moisture to produce hydrochloric acid.[8] All handling should be performed under dry conditions. Use of an inert atmosphere (nitrogen or argon) is recommended, especially for long-term storage and during reactions.[4]

-

Dispensing : When weighing and dispensing the solid, do so in a fume hood and avoid creating dust.[10] Use appropriate tools (e.g., spatulas) made of compatible materials.

-

Preventing Contamination : Keep containers tightly sealed when not in use.[7]

Storage

-

Temperature : Store in a refrigerator at 2-8°C.[5]

-

Atmosphere : Store under an inert atmosphere of nitrogen or argon to prevent degradation from moisture.[4]

-

Container : Keep in a tightly sealed, appropriate container.

-

Incompatibilities : Store away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[8]

Caption: Key storage requirements for maintaining the stability and safety of the compound.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response

A spill of this compound should be treated as a serious incident.

-

Small Spills :

-

Evacuate non-essential personnel from the area.

-

Ensure you are wearing appropriate PPE, including respiratory protection.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive materials. Do not use combustible materials like paper towels.

-

Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8]

-

Clean the spill area with a suitable decontaminating solution, followed by a thorough water rinse.

-

-

Large Spills :

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Fire Fighting Measures

-

Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water , as the compound will react to produce corrosive and toxic fumes.[16]

-

Hazardous Combustion Products : In the event of a fire, toxic and corrosive fumes may be generated, including hydrogen chloride gas, nitrogen oxides, and carbon monoxide.[8]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Caption: A decision-making workflow for responding to a spill of the compound.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-